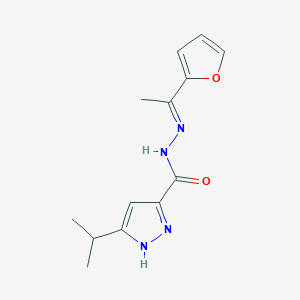![molecular formula C25H24N4O2S B11672481 N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672481.png)
N'-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a methoxyphenyl group, and a sulfanylacetohydrazide moiety.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(E)-(2-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Kondensation von 2-Methoxybenzaldehyd mit 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid unter Rückflussbedingungen in Gegenwart eines sauren Katalysators. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihrer Spezialisierung und der begrenzten kommerziellen Nachfrage. Die allgemeinen Prinzipien der organischen Synthese, einschließlich der Batchverarbeitung und des Einsatzes von automatisierten Reaktoren, können auf die Steigerung der Produktion dieser Verbindung angewendet werden.
Analyse Chemischer Reaktionen
Reaktionstypen
N'-[(E)-(2-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können am Benzimidazol-Kern oder an der Methoxyphenylgruppe auftreten.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Natriumborhydrid in Methanol oder Ethanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation entsprechende Sulfoxide oder Sulfone ergeben, während die Reduktion zur Bildung von Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
N'-[(E)-(2-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird aufgrund seiner einzigartigen strukturellen Merkmale als potenzieller Therapeutikum untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(E)-(2-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid ist nicht vollständig geklärt. Es wird vermutet, dass es über seinen Benzimidazol-Kern und seine Methoxyphenylgruppe mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren, interagiert. Diese Interaktionen können verschiedene biochemische Pfade modulieren, was zu den beobachteten biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core and methoxyphenyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(5-Brom-2-methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
- N'-[(E)-(2,4-Dimethoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
- N'-[(E)-(3-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid
Einzigartigkeit
N'-[(E)-(2-Methoxyphenyl)methyliden]-2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Methoxyphenylgruppe und sein Benzimidazol-Kern sind besonders bemerkenswert, da sie zu seinen potenziellen Interaktionen mit biologischen Zielstrukturen und seiner Vielseitigkeit in der chemischen Synthese beitragen.
Eigenschaften
Molekularformel |
C25H24N4O2S |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C25H24N4O2S/c1-18-11-13-19(14-12-18)16-29-22-9-5-4-8-21(22)27-25(29)32-17-24(30)28-26-15-20-7-3-6-10-23(20)31-2/h3-15H,16-17H2,1-2H3,(H,28,30)/b26-15+ |
InChI-Schlüssel |
ZPYKDZDPKMLAHS-CVKSISIWSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=CC=C4OC |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![4-methyl-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672416.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)
![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)
![2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11672466.png)
![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)
